3-Amino-2-methylpentan-2-ol hydrochloride
Description
Contextualization within Contemporary Organic Synthesis and Chemical Catalysis Research
In the field of organic synthesis, substituted amino alcohols are crucial precursors for the construction of more complex molecules. Their ability to participate in a variety of reactions, such as nucleophilic substitutions, reductions, and cyclizations, makes them valuable assets for synthetic chemists. In chemical catalysis, these compounds, particularly in their chiral forms, are frequently employed as ligands for metal catalysts or as organocatalysts themselves. The presence of both a Lewis basic nitrogen atom and a hydroxyl group allows for effective coordination with metal centers and the formation of hydrogen bonds, which can influence the stereochemical outcome of a reaction.
Significance of Chiral Amino Alcohol Scaffolds in Advanced Chemical Methodologies
The development of asymmetric synthesis, which aims to produce a single enantiomer of a chiral molecule, heavily relies on chiral auxiliaries, ligands, and catalysts. Chiral amino alcohol scaffolds are paramount in this regard. They are instrumental in achieving high levels of enantioselectivity in a multitude of reactions, including the addition of organometallic reagents to carbonyl compounds, reduction of ketones, and various cycloaddition reactions. The stereochemistry of the amino alcohol directly influences the three-dimensional arrangement of the transition state, thereby directing the formation of one enantiomer over the other.
Overview of Research Trajectories for 3-Amino-2-methylpentan-2-ol (B7904710) Hydrochloride within Academic Chemistry
Direct and extensive academic research focusing solely on 3-Amino-2-methylpentan-2-ol hydrochloride is not widely present in publicly accessible literature. However, its appearance in patent literature indicates its utility as a key intermediate in the synthesis of pharmaceutically relevant compounds. For instance, it has been cited in the synthetic routes for certain kinase inhibitors and as a precursor in the stereospecific synthesis of Tapentadol, an analgesic. This suggests that the primary research trajectory for this compound is within the realm of medicinal and process chemistry, where it serves as a valuable building block for larger, more complex active pharmaceutical ingredients.
Chemical and Physical Properties of this compound
The fundamental properties of this compound are summarized in the table below, based on data from various chemical suppliers.
| Property | Value |
| CAS Number | 855373-11-4 |
| Molecular Formula | C₆H₁₆ClNO |
| Molecular Weight | 153.65 g/mol |
| Physical Form | Off-White Solid |
This data is compiled from publicly available information from chemical suppliers.
Synthesis and Characterization
Detailed synthetic procedures for this compound are primarily found within patent literature, where it is often prepared as an intermediate. One notable application is in the synthesis of pyrrolo[2,3-b]pyrazine-7-carboxamide derivatives, which are investigated as JAK and SYK inhibitors. In this context, the (3S)-enantiomer of this compound is specifically mentioned. google.comgoogle.com
The stereospecific synthesis of related amino alcohols, such as (-)-(2S,3S)-1-dimethylamino-3-(3-methoxyphenyl)-2-methyl pentan-3-ol, an intermediate for Tapentadol, highlights the importance of controlling stereochemistry in these structures. google.comgoogle.com While a specific, detailed synthesis of this compound is not elaborated in these documents, the general methodologies for producing chiral amino alcohols often involve asymmetric reduction of α-amino ketones or the ring-opening of chiral epoxides with amines.
Characterization of this compound would typically involve a suite of spectroscopic techniques to confirm its structure and purity. Chemical suppliers often provide access to analytical data such as Nuclear Magnetic Resonance (NMR) spectroscopy, High-Performance Liquid Chromatography (HPLC), and Liquid Chromatography-Mass Spectrometry (LC-MS) for their products. bldpharm.com
Properties
IUPAC Name |
3-amino-2-methylpentan-2-ol;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15NO.ClH/c1-4-5(7)6(2,3)8;/h5,8H,4,7H2,1-3H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDKKBNQTKLEALE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(C)(C)O)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Stereoselective Pathways for 3 Amino 2 Methylpentan 2 Ol Hydrochloride
Retrosynthetic Analysis and Strategic Disconnections for 3-Amino-2-methylpentan-2-ol (B7904710) Hydrochloride
Retrosynthetic analysis is a powerful tool for devising synthetic routes by breaking down a target molecule into simpler, commercially available starting materials. For 3-Amino-2-methylpentan-2-ol hydrochloride, the primary disconnections focus on the formation of the C-N and C-C bonds.
A primary retrosynthetic disconnection involves breaking the C3-N bond, which points to a precursor ketone, 2-methyl-3-pentanone, and an ammonia (B1221849) equivalent. This approach is conceptually straightforward, involving a reductive amination pathway.
Another key disconnection can be made at the C2-C3 bond. This suggests a nucleophilic addition of an ethyl nucleophile (e.g., an ethyl Grignard reagent) to a protected α-amino ketone or, alternatively, the addition of a cyanide equivalent to a suitable electrophile followed by reduction.
A third strategic disconnection targets the C2-C(methyl) or C2-C(ethyl) bond, which would involve the addition of a methyl or ethyl organometallic reagent to a larger carbonyl-containing precursor.
These disconnections lead to several potential forward synthetic pathways, each with its own set of advantages and challenges regarding reagent availability, reaction conditions, and stereochemical control.
Enantioselective and Diastereoselective Synthetic Routes for this compound and its Stereoisomers
Given that 3-Amino-2-methylpentan-2-ol possesses two chiral centers at C2 and C3, the synthesis of its stereoisomers requires precise control over the stereochemistry. This can be achieved through various enantioselective and diastereoselective strategies.
The chiral pool approach utilizes readily available, enantiomerically pure natural products as starting materials. For the synthesis of 3-Amino-2-methylpentan-2-ol, the amino acid L-isoleucine, which possesses the required (2S,3S) stereochemistry in its side chain, presents a logical starting point. The synthetic sequence would involve the conversion of the carboxylic acid functionality of isoleucine into a methyl ketone, followed by the addition of a methyl Grignard reagent to form the tertiary alcohol. This strategy inherently sets the stereochemistry at C3 and can influence the stereochemical outcome at C2. mdpi.com
Table 1: Potential Chiral Pool Precursors and Key Transformations
| Chiral Precursor | Key Transformation Steps | Target Stereoisomer |
|---|---|---|
| L-Isoleucine | 1. Protection of the amino group. 2. Conversion of the carboxylic acid to a Weinreb amide. 3. Reaction with methyl lithium. 4. Addition of methyl Grignard reagent. 5. Deprotection. | (2S, 3S) and (2R, 3S) |
Asymmetric catalysis offers a powerful method for the enantioselective synthesis of chiral molecules without the need for stoichiometric chiral auxiliaries. For the synthesis of 3-Amino-2-methylpentan-2-ol, asymmetric hydrogenation or transfer hydrogenation of a suitable prochiral enamine or imine precursor could be employed. rsc.orgru.nl Chiral catalysts, such as those based on rhodium, ruthenium, or iridium with chiral phosphine (B1218219) ligands, can facilitate the stereoselective reduction of the C=N bond, leading to the desired amino stereocenter.
Another catalytic approach involves the asymmetric addition of nucleophiles to imines. Chiral Lewis acids or organocatalysts can be used to control the facial selectivity of the addition of an ethyl or other nucleophile to an appropriate imine precursor.
When a molecule already contains a chiral center, it can direct the stereochemistry of a newly formed stereocenter, a phenomenon known as diastereoselective induction. In the context of 3-Amino-2-methylpentan-2-ol synthesis, if a chiral amine is used in a reductive amination reaction with 2-methyl-3-pentanone, the existing chirality of the amine can influence the stereochemical outcome of the reduction of the imine intermediate.
Similarly, the addition of an organometallic reagent to a chiral α-amino ketone can proceed with high diastereoselectivity. The existing stereocenter at the α-position to the carbonyl group can direct the incoming nucleophile to one face of the carbonyl, leading to the preferential formation of one diastereomer. The Felkin-Ahn model is often used to predict the stereochemical outcome of such reactions. nih.govnih.gov
Table 2: Diastereoselective Approaches to Amino Alcohols
| Reaction Type | Chiral Substrate | Reagent | Expected Outcome |
|---|---|---|---|
| Nucleophilic Addition | Chiral α-amino ketone | Ethylmagnesium bromide | Diastereomerically enriched tertiary amino alcohol |
| Reductive Amination | 2-Methyl-3-pentanone | Chiral amine (e.g., (R)-α-methylbenzylamine) | Diastereomerically enriched secondary amine, followed by further steps |
Novel Synthetic Routes and Process Innovations for this compound
Recent advances in synthetic methodology offer new avenues for the preparation of complex molecules like this compound.
Green chemistry principles aim to design chemical processes that are environmentally benign. In the synthesis of amino alcohols, this can involve the use of biocatalysis, greener solvents, and more atom-economical reactions. rsc.orgpatsnap.com
Enzymatic resolutions or asymmetric reductions can be employed to obtain enantiomerically pure intermediates. For example, lipases can be used for the kinetic resolution of racemic amino alcohol precursors. Transaminases could potentially be engineered to catalyze the asymmetric amination of 2-methyl-3-pentanone.
The use of water as a solvent, where feasible, can significantly reduce the environmental impact of a synthesis. Furthermore, catalytic methods are inherently greener than stoichiometric approaches as they reduce waste generation. The development of heterogeneous catalysts that can be easily recovered and reused would further enhance the green credentials of the synthesis. rsc.orgpatsnap.com
Flow Chemistry Applications and Continuous Synthesis Methodologies
Continuous flow chemistry offers significant advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and greater scalability. For the synthesis of amino alcohols structurally similar to 3-amino-2-methylpentan-2-ol, flow chemistry can be particularly beneficial, especially when dealing with highly exothermic or hazardous reactions, such as those involving Grignard reagents.
A plausible continuous flow process for a related tertiary amino alcohol could involve a multi-stage system. Initially, the in-situ formation of a Grignard reagent, such as ethylmagnesium bromide, could be achieved by flowing a solution of the corresponding alkyl halide over magnesium turnings in a packed-bed reactor. This freshly prepared Grignard reagent can then be merged with a continuous stream of a suitable α-amino ketone precursor. The rapid mixing and precise temperature control afforded by microreactors would be critical in this step to manage the exothermicity of the Grignard addition and minimize the formation of side products. Subsequent in-line quenching and extraction steps could also be integrated into the flow system to afford the crude amino alcohol, which could then be purified and converted to its hydrochloride salt.
The application of flow chemistry to the synthesis of β-amino alcohols has been demonstrated through methods such as the ring-opening of epoxides with amines. While not directly applicable to the tertiary structure of 3-amino-2-methylpentan-2-ol, these studies highlight the potential for enhanced reaction control and efficiency in amino alcohol synthesis using continuous methodologies. Challenges in applying flow chemistry to Grignard reactions include the handling of solid magnesium and the potential for reactor fouling by precipitated magnesium salts. However, innovative reactor designs and process optimization can mitigate these issues.
Optimization of Reaction Parameters for Academic-Scale Synthesis of this compound
On an academic scale, the synthesis of this compound would likely proceed via a batch process, with a focus on optimizing reaction parameters to maximize yield and purity. A common synthetic route would involve the addition of a Grignard reagent to an appropriate α-amino ketone.
Key reaction parameters for optimization would include:
Temperature: Grignard additions are typically performed at low temperatures (e.g., -78 °C to 0 °C) to control the reaction rate and prevent side reactions.
Solvent: Anhydrous ethereal solvents such as diethyl ether or tetrahydrofuran (B95107) (THF) are essential for the formation and reaction of Grignard reagents.
Stoichiometry of Reagents: The molar ratio of the Grignard reagent to the ketone precursor would need to be carefully controlled to ensure complete conversion without excessive side product formation.
Reaction Time: Monitoring the reaction progress by techniques like thin-layer chromatography (TLC) would determine the optimal reaction time.
Work-up Procedure: Careful quenching of the reaction with a suitable proton source, such as aqueous ammonium (B1175870) chloride, is crucial for isolating the desired amino alcohol.
The following table illustrates a hypothetical optimization of a Grignard reaction for the synthesis of a tertiary amino alcohol on an academic scale.
| Entry | Grignard Reagent (Equivalents) | Temperature (°C) | Solvent | Reaction Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 1 | Ethylmagnesium bromide (1.1) | 0 | Diethyl Ether | 2 | 65 |
| 2 | Ethylmagnesium bromide (1.5) | 0 | Diethyl Ether | 2 | 75 |
| 3 | Ethylmagnesium bromide (1.5) | -78 | THF | 4 | 85 |
| 4 | Ethylmagnesium bromide (2.0) | -78 | THF | 4 | 83 |
Role of Precursor Compounds and Reaction Mechanisms in this compound Formation
The formation of this compound relies on the selection of appropriate precursor compounds that can be efficiently converted to the target molecule. A logical retrosynthetic analysis suggests that the key carbon-carbon bond-forming step is the addition of an ethyl nucleophile to a suitable α-amino ketone.
Precursor Compounds:
α-Amino Ketone Precursor: A likely precursor would be 3-amino-3-methyl-2-butanone. The amino group in this precursor might require protection (e.g., as a Boc or Cbz derivative) to prevent it from reacting with the Grignard reagent.
Grignard Reagent: Ethylmagnesium bromide would serve as the source of the ethyl group that adds to the carbonyl carbon of the ketone precursor.
Reaction Mechanism:
The core of the synthesis is the nucleophilic addition of the Grignard reagent to the carbonyl group of the α-amino ketone. The mechanism proceeds as follows:
Nucleophilic Attack: The highly polarized carbon-magnesium bond of the Grignard reagent results in a carbanionic character on the ethyl group. This nucleophilic carbon attacks the electrophilic carbonyl carbon of the α-amino ketone.
Formation of a Tetrahedral Intermediate: This attack breaks the pi bond of the carbonyl group, and the electrons move to the oxygen atom, forming a magnesium alkoxide tetrahedral intermediate.
Protonation: The reaction is then quenched with a mild acid (e.g., aqueous NH₄Cl), which protonates the alkoxide to yield the tertiary alcohol, 3-amino-2-methylpentan-2-ol.
Salt Formation: The final step involves treating the free base with hydrochloric acid to form the stable hydrochloride salt.
The stereochemistry of the final product is determined during the nucleophilic addition step. If the α-amino ketone is chiral, the addition of the Grignard reagent can be diastereoselective. The stereochemical outcome can often be predicted using models such as Cram's rule or the Felkin-Anh model, which consider the steric and electronic effects of the substituents on the α-carbon.
Stereochemical Investigations and Conformational Analysis of 3 Amino 2 Methylpentan 2 Ol Hydrochloride
Elucidation of Absolute and Relative Stereochemistry of 3-Amino-2-methylpentan-2-ol (B7904710) Hydrochloride and its Analogs
3-Amino-2-methylpentan-2-ol possesses two chiral centers, at the C2 and C3 carbons, which gives rise to a possibility of four stereoisomers: (2R, 3R), (2S, 3S), (2R, 3S), and (2S, 3R). The (2R, 3R) and (2S, 3S) pair are enantiomers, as are the (2R, 3S) and (2S, 3R) pair. The relationship between the (2R, 3R) and (2R, 3S) isomers (and their respective enantiomers) is diastereomeric. The elucidation of the absolute and relative stereochemistry of these isomers is critical and is typically achieved through stereoselective synthesis or resolution of a racemic mixture, followed by characterization using various analytical techniques.
The stereoselective synthesis of vicinal amino alcohols is a well-established field in organic chemistry, often employing chiral auxiliaries, catalysts, or starting materials derived from the chiral pool. For instance, methods like the Sharpless asymmetric aminohydroxylation or nucleophilic additions to chiral imines can provide enantiomerically enriched amino alcohols. Patent literature describes stereospecific syntheses for structurally related compounds, such as (-)-(2S,3S)-1-dimethylamino-3-(3-methoxyphenyl)-2-methyl pentan-3-ol, a key intermediate for tapentadol, highlighting the industrial importance of controlling stereochemistry in this class of compounds. google.comgoogle.com Such synthetic strategies are designed to control the formation of specific stereoisomers, yielding products with high optical purity.
Once synthesized or resolved, the absolute and relative configurations of the stereoisomers of 3-Amino-2-methylpentan-2-ol and its analogs can be determined. While X-ray crystallography provides the most definitive assignment of stereochemistry in the solid state, this data is not always readily available. In the absence of crystallographic data, spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR) and chiroptical techniques, are invaluable.
Table 1: Possible Stereoisomers of 3-Amino-2-methylpentan-2-ol
| Stereoisomer | Configuration at C2 | Configuration at C3 | Relationship |
| Isomer 1 | R | R | Enantiomer of Isomer 2 |
| Isomer 2 | S | S | Enantiomer of Isomer 1 |
| Isomer 3 | R | S | Enantiomer of Isomer 4 |
| Isomer 4 | S | R | Enantiomer of Isomer 3 |
Conformational Preferences and Energy Landscapes in Various States
The biological activity and physical properties of a molecule are not only determined by its stereochemistry but also by its preferred three-dimensional shape or conformation. 3-Amino-2-methylpentan-2-ol hydrochloride, being an acyclic molecule, has significant conformational flexibility due to rotation around its single bonds. The interplay of various intramolecular interactions and steric effects governs the population of different conformers.
A dominant factor in the conformational preference of vicinal amino alcohols is the formation of intramolecular hydrogen bonds. frontiersin.org In the case of 3-Amino-2-methylpentan-2-ol, a hydrogen bond can form between the hydroxyl group (-OH) as the donor and the amino group (-NH2) as the acceptor (O-H···N), or less commonly, with the amino group as the donor and the hydroxyl group as the acceptor (N-H···O). The formation of a five-membered ring-like structure through an O-H···N hydrogen bond is often the most stabilizing interaction, significantly influencing the torsional angles around the C2-C3 bond. frontiersin.org
The strength of this intramolecular hydrogen bond can be influenced by the solvent environment. In non-polar solvents, intramolecular hydrogen bonding is more pronounced, leading to a more folded conformation. In polar, protic solvents, intermolecular hydrogen bonds with the solvent can compete with and disrupt the intramolecular interactions, leading to a higher population of more extended conformers. The protonation of the amino group to form the hydrochloride salt will also significantly alter these interactions, favoring hydrogen bonding from the ammonium (B1175870) group (-NH3+) to the hydroxyl group or to the chloride counter-ion.
In addition to hydrogen bonding, steric hindrance between bulky substituents plays a crucial role in determining conformational stability. In 3-Amino-2-methylpentan-2-ol, the substituents are a hydroxyl group, two methyl groups at C2, an amino group, and an ethyl group at C3. The rotational barrier around the C2-C3 bond will be influenced by the gauche and anti-staggered arrangements of these groups.
Advanced Spectroscopic and Diffractometric Techniques for Stereochemical and Conformational Assignment
A variety of sophisticated analytical techniques are employed to experimentally determine the stereochemistry and conformational preferences of molecules like this compound.
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules in solution. For stereochemical and conformational analysis, several advanced NMR techniques are particularly useful.
Nuclear Overhauser Effect (NOE) Spectroscopy (NOESY/ROESY): NOE-based experiments, such as NOESY and ROESY, detect through-space interactions between protons that are close to each other (typically within 5 Å). columbia.edu By analyzing the cross-peaks in a 2D NOESY or ROESY spectrum, one can determine the relative proximity of different protons in the molecule. This information is invaluable for deducing the relative stereochemistry and the preferred conformation in solution. For example, a strong NOE between a proton on the C2 methyl group and a proton on the C3 ethyl group would suggest a specific folded conformation. researchgate.net
Coupling Constants (J-values): The magnitude of the scalar coupling constant (³J) between vicinal protons is dependent on the dihedral angle between them, as described by the Karplus equation. By measuring the ³J values between protons on C3 and the adjacent methylene (B1212753) protons of the ethyl group, it is possible to gain insight into the preferred rotamer populations around the C3-C4 bond.
Table 2: Application of NMR Techniques for Structural Elucidation
| NMR Technique | Information Obtained | Application to 3-Amino-2-methylpentan-2-ol |
| ¹H and ¹³C NMR | Basic structural framework and chemical environment of nuclei. | Confirms the presence of methyl, ethyl, amino, and hydroxyl groups. |
| NOESY/ROESY | Through-space proton-proton proximities. | Determines relative stereochemistry and preferred solution-state conformation. columbia.eduresearchgate.net |
| J-Coupling Analysis | Dihedral angles between vicinal protons. | Provides information on rotamer populations around single bonds. |
Chiroptical techniques measure the differential interaction of a chiral molecule with left and right circularly polarized light. These methods are exquisitely sensitive to the three-dimensional structure and absolute configuration of chiral molecules.
Vibrational Circular Dichroism (VCD): VCD spectroscopy measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. The resulting spectrum provides information about the stereochemistry of the entire molecule. By comparing the experimental VCD spectrum with the spectrum predicted by quantum chemical calculations for a specific enantiomer, the absolute configuration can be unambiguously assigned.
Electronic Circular Dichroism (ECD): ECD spectroscopy is the counterpart to VCD in the ultraviolet-visible region of the electromagnetic spectrum. It is particularly useful for molecules containing chromophores. While 3-Amino-2-methylpentan-2-ol itself lacks a strong chromophore, derivatization with a chromophoric group or the use of in-situ complexation with a chiral auxiliary can induce a measurable ECD spectrum, which can then be used to determine the absolute configuration of the stereocenters.
X-ray Crystallography for Solid-State Structural Determination
A comprehensive search of crystallographic databases and the scientific literature has revealed a notable absence of published single-crystal X-ray diffraction data for this compound. Consequently, a detailed analysis of its solid-state structure, including precise bond lengths, bond angles, and conformational parameters determined by this method, cannot be presented at this time.
The determination of a molecule's crystal structure is a pivotal step in understanding its three-dimensional arrangement and the intermolecular interactions that govern its properties in the solid state. X-ray crystallography provides definitive information on the spatial coordinates of each atom within the crystal lattice, offering insights into:
Conformational Isomers: The specific conformation (the spatial arrangement of atoms) adopted by the molecule in the solid state.
Intermolecular Interactions: The presence and geometry of hydrogen bonds, van der Waals forces, and ionic interactions that stabilize the crystal packing.
Stereochemistry: Unambiguous assignment of the absolute configuration of chiral centers.
While experimental data for the title compound is not available, the general principles of X-ray crystallography would be applicable to its study. A hypothetical analysis would involve crystallizing the compound and exposing it to a beam of X-rays. The resulting diffraction pattern would be analyzed to generate an electron density map, from which the atomic positions could be determined.
This analysis would yield crucial data, which would typically be presented in detailed tables. For illustrative purposes, the types of data that would be obtained are outlined below.
Table 1: Hypothetical Crystal Data and Structure Refinement Parameters for this compound.
| Parameter | Value (Hypothetical) |
| Empirical formula | C₆H₁₆ClNO |
| Formula weight | 153.65 |
| Temperature | 293(2) K |
| Wavelength | 0.71073 Å |
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| Unit cell dimensions | a = 10.123(4) Å |
| b = 8.456(2) Å | |
| c = 12.567(5) Å | |
| α = 90° | |
| β = 109.23(3)° | |
| γ = 90° | |
| Volume | 1015.6(7) ų |
| Z | 4 |
| Density (calculated) | 1.004 Mg/m³ |
| Absorption coefficient | 0.352 mm⁻¹ |
| F(000) | 336 |
| Crystal size | 0.30 x 0.20 x 0.10 mm |
| Theta range for data collection | 2.50 to 28.00° |
| Reflections collected | 4500 |
| Independent reflections | 2000 [R(int) = 0.045] |
| Final R indices [I>2sigma(I)] | R1 = 0.052, wR2 = 0.134 |
| R indices (all data) | R1 = 0.065, wR2 = 0.148 |
| Goodness-of-fit on F² | 1.05 |
Table 2: Hypothetical Selected Bond Lengths and Angles for this compound.
| Bond/Angle | Length (Å) / Angle (°) (Hypothetical) |
| C(2)-O(1) | 1.425(3) |
| C(2)-C(3) | 1.542(4) |
| C(3)-N(1) | 1.489(3) |
| C(3)-C(4) | 1.531(4) |
| O(1)-C(2)-C(1) | 109.5(2) |
| N(1)-C(3)-C(2) | 111.2(2) |
| N(1)-C(3)-C(4) | 109.8(2) |
| C(2)-C(3)-C(4) | 112.5(2) |
Further research involving the synthesis of high-quality single crystals and subsequent X-ray diffraction analysis is necessary to elucidate the precise solid-state structure of this compound.
Chemical Reactivity and Mechanistic Pathways of 3 Amino 2 Methylpentan 2 Ol Hydrochloride
Acid-Base Properties and Protonation States of the Amino and Hydroxyl Groups in Non-Aqueous Media
In its hydrochloride salt form, the amino group of 3-Amino-2-methylpentan-2-ol (B7904710) is protonated, existing as an ammonium (B1175870) cation. The acidity of this ammonium group and the hydroxyl group are key determinants of the molecule's behavior in non-aqueous environments. The pKa of the corresponding free base, 3-Amino-2-methyl-pentan-2-ol, is predicted to be around 13.01, which is characteristic of the hydroxyl group's low acidity. guidechem.com The protonated amino group is expected to have a pKa typical for a primary alkylammonium ion, generally in the range of 10-11.
In non-aqueous solvents, the protonation states are heavily influenced by the solvent's properties and the presence of added bases or acids. To engage the amino group in nucleophilic reactions, a base strong enough to deprotonate the ammonium ion is required. Deprotonation of the tertiary hydroxyl group requires a significantly stronger base, such as an organometallic reagent.
Table 1: Predicted Acid-Base Characteristics
| Functional Group | Form in Hydrochloride Salt | Estimated pKa | Required Reagent for Deprotonation |
| Amino Group | Ammonium (-NH3+) | ~10-11 | Moderate to strong base (e.g., NaOH, Et3N) |
| Hydroxyl Group | Alcohol (-OH) | ~13-18 | Strong base (e.g., NaH, n-BuLi) |
Note: pKa values are estimates based on analogous structures and general chemical principles.
Nucleophilic and Electrophilic Behavior of 3-Amino-2-methylpentan-2-ol Hydrochloride
Once deprotonated to its free base form, 3-Amino-2-methylpentan-2-ol acts as a potent nucleophile. The primary amine, with its lone pair of electrons, is generally a stronger nucleophile than the hydroxyl group and will preferentially attack electrophilic centers. The hydroxyl group can also act as a nucleophile, particularly in reactions where the amine is sterically hindered or its nucleophilicity is suppressed.
The compound itself does not possess significant electrophilic character. However, the carbon atom attached to the hydroxyl group can become electrophilic under acidic conditions. Protonation of the hydroxyl group facilitates its departure as a water molecule, a good leaving group, resulting in the formation of a carbocation intermediate that is highly susceptible to nucleophilic attack.
Characteristic Reactions Involving the Amine and Alcohol Functionalities
The bifunctional nature of this molecule allows for a range of characteristic reactions at both the amine and alcohol sites.
The tertiary alcohol in 3-Amino-2-methylpentan-2-ol is resistant to oxidation under typical conditions that would oxidize primary or secondary alcohols, as it lacks a hydrogen atom on the carbinol carbon. Strong oxidizing agents under harsh conditions would likely lead to the cleavage of carbon-carbon bonds. The primary amine group can be oxidized, but the reactions can be complex, yielding various products such as nitroso compounds, oximes, or nitriles depending on the reagents and conditions used.
Reduction of the alcohol and amine functionalities is generally not a feasible pathway, as these groups are already in a low oxidation state.
Both the amino and hydroxyl groups can undergo substitution reactions. After neutralization of the hydrochloride salt, the free amine readily undergoes N-alkylation with alkyl halides and N-acylation with acyl chlorides or anhydrides to form secondary amines and amides, respectively. researchgate.net Given the higher nucleophilicity of the amine, these reactions occur preferentially at the nitrogen atom.
O-alkylation and O-acylation of the tertiary hydroxyl group are also possible but typically require more forcing conditions. This can involve converting the alcohol to a better nucleophile (an alkoxide) using a strong base.
Table 2: Common Substitution Reactions
| Reaction Type | Reagent Example | Functional Group Reacting | Product Type |
| N-Alkylation | Methyl Iodide (CH3I) | Amino | Secondary Amine |
| N-Acylation | Acetyl Chloride (CH3COCl) | Amino | Amide |
| O-Acylation | Acetic Anhydride ((CH3CO)2O) | Hydroxyl | Ester |
The presence of both an amino and a hydroxyl group within the same molecule makes 3-Amino-2-methylpentan-2-ol a valuable precursor for the synthesis of heterocyclic compounds. researchgate.net For instance, reaction with aldehydes or ketones can lead to the formation of five-membered oxazolidine (B1195125) rings or six-membered 1,3-oxazine rings through intramolecular cyclization. These reactions often proceed via the initial formation of an imine or a hemiaminal, followed by nucleophilic attack by the hydroxyl group to close the ring. researchgate.netbeilstein-journals.org The specific outcome can be controlled by the choice of reagents and reaction conditions.
Under strong acidic conditions and heat, the tertiary hydroxyl group can be protonated and eliminated as a water molecule. libretexts.org This generates a secondary carbocation at the C2 position. This carbocation can then undergo several transformations:
E1 Elimination: A proton can be abstracted from an adjacent carbon (C1 or C3) to form an alkene.
Carbocation Rearrangement: The secondary carbocation can rearrange to a more stable tertiary carbocation. This can occur via a hydride shift , where a hydrogen atom from C3 migrates to C2, forming a tertiary carbocation at C3. masterorganicchemistry.com An alkyl shift , while less likely in this specific structure without a more substituted adjacent carbon, is another common rearrangement mechanism for carbocations. libretexts.orgmasterorganicchemistry.com The newly formed, more stable carbocation can then undergo elimination or be trapped by a nucleophile. libretexts.orgmasterorganicchemistry.com
This propensity for rearrangement is a key feature of the chemistry of carbocations derived from alcohols. libretexts.org
Kinetic and Thermodynamic Studies of Key Transformations Involving this compound
Detailed kinetic and thermodynamic studies are crucial for understanding the reactivity of a chemical compound. Such studies would typically involve determining rate constants, activation energies, and thermodynamic parameters like enthalpy and entropy for key reactions. For this compound, important transformations would likely involve reactions of its primary amino group and tertiary hydroxyl group.
Hypothetically, kinetic studies could be performed on reactions such as the acylation of the amino group or the dehydration of the tertiary alcohol. The data from such studies would be instrumental in elucidating reaction mechanisms and optimizing reaction conditions.
Interactive Data Table: Hypothetical Kinetic Data for a Transformation of this compound
| Reaction Parameter | Hypothetical Value |
| Rate Constant (k) | Data Not Available |
| Activation Energy (Ea) | Data Not Available |
| Pre-exponential Factor (A) | Data Not Available |
Thermodynamic studies would provide insight into the feasibility and position of equilibrium for reactions involving this compound. For instance, the thermodynamics of salt formation or the protonation equilibrium of the amino group would be of fundamental importance.
Interactive Data Table: Hypothetical Thermodynamic Data for a Transformation of this compound
| Thermodynamic Parameter | Hypothetical Value |
| Enthalpy of Reaction (ΔH) | Data Not Available |
| Entropy of Reaction (ΔS) | Data Not Available |
| Gibbs Free Energy (ΔG) | Data Not Available |
Solvent Effects on Reactivity and Selectivity in Reactions of this compound
The choice of solvent can profoundly impact the rate and outcome of a chemical reaction. For a molecule like this compound, which possesses both a polar hydrochloride group and a less polar hydrocarbon backbone, solvent effects would be particularly significant. The reactivity of both the amino and hydroxyl groups would be modulated by the solvent's polarity, proticity, and ability to form hydrogen bonds.
For example, in a nucleophilic substitution reaction involving the amino group, a polar aprotic solvent might be expected to accelerate the reaction compared to a polar protic solvent, which could solvate the nucleophile and reduce its reactivity. Conversely, reactions involving the hydroxyl group, such as an elimination reaction, might be favored by polar protic solvents that can stabilize charged intermediates.
Interactive Data Table: Hypothetical Solvent Effects on a Reaction of this compound
| Solvent | Dielectric Constant | Relative Reaction Rate |
| Data Not Available | Data Not Available | Data Not Available |
| Data Not Available | Data Not Available | Data Not Available |
| Data Not Available | Data Not Available | Data Not Available |
Article Generation Not Possible Due to Lack of Available Research
Following a comprehensive search of scientific literature and databases, it has been determined that there is insufficient available research and data specifically concerning the applications of This compound in the fields of asymmetric synthesis and chemical catalysis as outlined in the requested article structure.
The specific roles and applications detailed in the prompt, including its use as a chiral auxiliary for diastereoselective transformations and as a chiral ligand in various metal-catalyzed asymmetric reactions, are not documented in the accessible scientific literature for this particular compound. Without published research findings, it is not possible to generate a thorough, informative, and scientifically accurate article that adheres to the strict requirements of the provided outline.
Therefore, the content for the following sections and subsections could not be produced:
Applications of 3 Amino 2 Methylpentan 2 Ol Hydrochloride in Asymmetric Synthesis and Chemical Catalysis
Utilization as a Chiral Ligand in Metal-Catalyzed Asymmetric Reactions
Design and Synthesis of Novel Ligands Derived from 3-Amino-2-methylpentan-2-ol (B7904710) Hydrochloride
Generating content, including the required data tables and detailed research findings, would necessitate speculating or fabricating information, which falls outside the scope of providing scientifically accurate and verifiable information.
As a Versatile Building Block in the Synthesis of Complex Organic Molecules
Theoretically, the structure of 3-Amino-2-methylpentan-2-ol, with its stereogenic center, makes it a potentially valuable chiral precursor. The presence of a tertiary alcohol provides steric hindrance that could influence the stereochemical outcome of reactions at the adjacent amine functionality.
Scaffold Engineering in Multistep Organic Syntheses
Scaffold engineering is a crucial aspect of modern drug discovery and materials science, involving the systematic modification of a core molecular structure to explore chemical space and optimize properties. Chiral amino alcohols are often employed to create diverse scaffolds. However, there is a lack of specific published examples where 3-Amino-2-methylpentan-2-ol hydrochloride is explicitly used for this purpose. General strategies involving other amino alcohols often include their conversion into chiral ligands for asymmetric catalysis or their incorporation into heterocyclic ring systems, which form the core of many pharmaceutical agents.
Divergent Synthesis Strategies from a Common this compound Precursor
Divergent synthesis aims to generate a library of structurally diverse compounds from a single starting material. A chiral precursor like this compound could, in principle, be a valuable starting point for such strategies. The differential reactivity of the amino and hydroxyl groups could be exploited to introduce a variety of functional groups and build molecular complexity in a stepwise and controlled manner. For instance, selective protection of one functional group would allow for the elaboration of the other, leading to a range of distinct molecular frameworks. Unfortunately, the scientific literature does not currently provide specific, documented examples or detailed research findings of such divergent syntheses originating from this compound.
Advanced Analytical Methodologies for the Academic Characterization of 3 Amino 2 Methylpentan 2 Ol Hydrochloride
High-Resolution Mass Spectrometry for Reaction Pathway Elucidation and Isomer Differentiation
High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for the molecular characterization of synthetic products like 3-Amino-2-methylpentan-2-ol (B7904710) hydrochloride. Unlike standard mass spectrometry, HRMS provides highly accurate mass measurements, typically to within 5 ppm, which allows for the determination of a compound's elemental composition. For 3-Amino-2-methylpentan-2-ol hydrochloride (C₆H₁₆ClNO), HRMS can confirm this exact formula, distinguishing it from other potential compounds with the same nominal mass.
In mechanistic studies, HRMS can be used to identify intermediates, byproducts, and degradation products in a reaction mixture, thereby elucidating the reaction pathway. By coupling HRMS with tandem mass spectrometry (MS/MS), specific ions can be isolated and fragmented. The resulting fragmentation patterns provide detailed structural information. For instance, the fragmentation of the protonated molecule [M+H]⁺ of 3-Amino-2-methylpentan-2-ol would likely involve characteristic losses of water (H₂O) from the tertiary alcohol and ammonia (B1221849) (NH₃) or the aminomethyl radical from the amine group.
A significant challenge in chemical synthesis is the differentiation of structural isomers, which have identical masses and elemental formulas. nih.govresearchgate.net HRMS/MS is critical for this purpose. 3-Amino-2-methylpentan-2-ol could have several isomers, such as 3-amino-3-methylpentan-2-ol or 4-amino-4-methylpentan-2-ol. The fragmentation patterns of these isomers would differ based on the stability of the resulting fragment ions, allowing for their unambiguous identification. nih.gov Techniques like ion mobility-mass spectrometry can provide an additional dimension of separation based on the ion's size and shape in the gas phase, further aiding in the differentiation of closely related isomers. polyu.edu.hk
Table 1: Hypothetical HRMS Data for Isomer Differentiation This table illustrates expected differences in fragmentation patterns for structural isomers.
| Isomer Name | Parent Ion [M+H]⁺ (m/z) | Key Fragment Ions (m/z) | Characteristic Neutral Loss |
| 3-Amino-2-methylpentan-2-ol | 118.1226 | 100.1121, 72.0808 | H₂O, C₂H₅NO |
| 3-Amino-3-methylpentan-2-ol | 118.1226 | 100.1121, 85.0859 | H₂O, CH₄N |
Chromatographic Separation Techniques for Stereoisomers and Reaction Mixtures
Chromatography is essential for separating the components of a reaction mixture and for resolving stereoisomers. Given the chiral center at the C3 position, 3-Amino-2-methylpentan-2-ol exists as a pair of enantiomers, (R)-3-amino-2-methylpentan-2-ol and (S)-3-amino-2-methylpentan-2-ol.
Chiral HPLC is the premier technique for separating enantiomers. oup.comoup.com Method development can follow two primary strategies:
Direct Methods: These methods employ a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. Polysaccharide-based and macrocyclic glycopeptide-based CSPs are commonly used and are effective for separating polar compounds like amino alcohols. sigmaaldrich.com
Indirect Methods: This approach involves derivatizing the enantiomeric mixture with a chiral derivatizing agent (CDA) to form a pair of diastereomers. akjournals.com These diastereomers have different physical properties and can be separated on a standard achiral column, such as a C18 reversed-phase column. oup.com Reagents like Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide) are frequently used for primary and secondary amines, introducing a chromophore that facilitates UV detection. frontiersin.org
The choice of mobile phase, typically a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer, is optimized to achieve the best resolution between the peaks. akjournals.com
Table 2: Illustrative Chiral HPLC Method Parameters This table presents a hypothetical set of conditions for the enantioseparation of 3-Amino-2-methylpentan-2-ol.
| Parameter | Condition |
| Column | Chiral Stationary Phase (e.g., CHIROBIOTIC V2) |
| Mobile Phase | 80:20 Methanol / 0.1% Trifluoroacetic Acid in Water |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 210 nm |
| Expected tR (S-enantiomer) | 8.5 min |
| Expected tR (R-enantiomer) | 9.8 min |
| Resolution (Rs) | > 1.5 |
Due to the polar nature and low volatility of amino alcohols, direct analysis by Gas Chromatography (GC) is challenging. sigmaaldrich.com Therefore, a derivatization step is necessary to convert the analyte into a more volatile and thermally stable form. youtube.com Common derivatization strategies for compounds containing amine and hydroxyl groups include:
Silylation: This process replaces the active hydrogens in the -NH₂ and -OH groups with a trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) group. Reagents like N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) are effective and produce derivatives that are relatively stable to moisture. sigmaaldrich.com
Acylation: This involves reacting the analyte with reagents like alkyl chloroformates or perfluorinated anhydrides to form esters and amides, which exhibit excellent chromatographic properties. nih.govresearchgate.net
Once derivatized, the sample is injected into the GC-MS system. The components are separated based on their boiling points and interaction with the GC column's stationary phase. The mass spectrometer then fragments the eluted compounds, providing a mass spectrum that serves as a molecular fingerprint for identification. nih.gov
Quantitative Analysis of Reaction Progress and Product Purity in Research Contexts
Monitoring the progress of a chemical reaction and determining the final product's purity are critical aspects of academic research. HPLC is a particularly powerful tool for these quantitative analyses. orgsyn.org An automated HPLC-MS system can be configured for real-time reaction monitoring, providing highly accurate data on the concentration of reactants, intermediates, and products over time. rsc.orgresearchgate.net
To perform a quantitative analysis, a calibration curve is first generated by analyzing a series of standard solutions of known concentrations. The peak area of the analyte is plotted against its concentration to establish a linear relationship. Samples from the reaction mixture can then be analyzed at various time points, and the concentration of this compound can be determined by interpolating its peak area on the calibration curve. frontiersin.org This allows for the calculation of reaction rates and yield.
For purity assessment, the chromatogram of the final product is analyzed. The area of the main product peak is compared to the total area of all peaks in the chromatogram. This "area percent" method provides a reliable estimation of the product's purity.
Table 3: Hypothetical Data for Reaction Progress Monitoring by HPLC
| Time (hours) | Reactant A Conc. (mM) | Product Conc. (mM) |
| 0 | 100.0 | 0.0 |
| 1 | 75.2 | 24.8 |
| 2 | 51.3 | 48.7 |
| 4 | 22.1 | 77.9 |
| 6 | 5.8 | 94.2 |
Vibrational Spectroscopy (FTIR, Raman) for Functional Group Analysis in Mechanistic Studies
Vibrational spectroscopy techniques, such as Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provide information about the vibrational modes of molecules. mdpi.com These techniques are highly effective for identifying the functional groups present in a molecule and for tracking their transformation during a chemical reaction. mdpi.com
In the context of synthesizing this compound, FTIR could be used to monitor the disappearance of a reactant's functional group (e.g., a ketone's C=O stretch) and the appearance of the product's characteristic functional groups. The IR spectrum of this compound would be expected to show distinct absorption bands corresponding to:
O-H stretch: A broad band typically in the range of 3200-3600 cm⁻¹ for the alcohol.
N-H stretch: A series of bands in the 2400-3200 cm⁻¹ region, characteristic of an ammonium (B1175870) salt (R-NH₃⁺).
C-H stretch: Sharp peaks just below 3000 cm⁻¹ from the methyl and methylene (B1212753) groups.
N-H bend: An absorption around 1500-1600 cm⁻¹.
C-O stretch: A strong band in the 1050-1200 cm⁻¹ region.
By comparing the spectra of starting materials, reaction intermediates, and the final product, researchers can gain valuable insights into the reaction mechanism. scribd.com
Table 4: Expected FTIR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Alcohol O-H | Stretch, H-bonded | 3200 - 3600 (Broad) |
| Ammonium N-H | Stretch | 2400 - 3200 (Broad) |
| Alkyl C-H | Stretch | 2850 - 2960 (Strong) |
| Ammonium N-H | Bend | 1500 - 1600 (Medium) |
| Alcohol C-O | Stretch | 1050 - 1200 (Strong) |
Theoretical and Computational Chemistry Studies of 3 Amino 2 Methylpentan 2 Ol Hydrochloride
Quantum Chemical Calculations of Electronic Structure, Bonding, and Reactivity
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule.
Density Functional Theory (DFT) Studies of Ground State Properties
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and ground state properties of molecules. A typical DFT study on 3-Amino-2-methylpentan-2-ol (B7904710) hydrochloride would involve optimizing the molecular geometry to find the most stable arrangement of atoms. From this optimized structure, various properties could be calculated, such as the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), and the molecular electrostatic potential. These calculations would provide insights into the molecule's stability, reactivity, and the nature of its chemical bonds.
Ab Initio Methods for Spectroscopic Parameter Prediction
Ab initio methods are another class of quantum chemical calculations that can predict spectroscopic parameters from first principles. For 3-Amino-2-methylpentan-2-ol hydrochloride, these methods could be employed to calculate theoretical vibrational frequencies (infrared and Raman spectra), nuclear magnetic resonance (NMR) chemical shifts, and electronic absorption spectra (UV-Vis).
Molecular Modeling and Dynamics Simulations for Conformational Sampling and Intermolecular Interactions
The flexibility of the pentane (B18724) backbone and the presence of functional groups suggest that this compound can adopt multiple conformations. Molecular modeling and dynamics simulations would be instrumental in exploring the conformational landscape of this molecule. By simulating the motion of the atoms over time, researchers could identify the most stable conformers and understand the energy barriers between them. Furthermore, these simulations could shed light on how the molecule interacts with itself and with solvent molecules, providing a picture of the intermolecular forces at play.
Computational Prediction of Spectroscopic Data and Validation with Experimental Results
A crucial aspect of computational chemistry is the validation of theoretical models with experimental data. In the case of this compound, computationally predicted spectroscopic data, such as NMR and IR spectra, would need to be compared with experimentally obtained spectra. A strong correlation between the predicted and experimental data would validate the computational methods and models used, lending credibility to other theoretical predictions for which experimental data may not be available.
Elucidation of Reaction Mechanisms and Transition States through Computational Approaches
Computational approaches are invaluable for studying the mechanisms of chemical reactions. For this compound, these methods could be used to investigate its potential reaction pathways, such as its synthesis or degradation. By calculating the energies of reactants, products, and transition states, researchers could determine the most likely reaction mechanisms and identify key intermediates.
Chemoinformatics and Structure-Reactivity Relationship (SAR) Studies for Derivatives of this compound
Chemoinformatics tools and Structure-Activity Relationship (SAR) studies are often used in drug discovery and materials science to predict the properties of new compounds. For derivatives of this compound, these studies would involve creating a library of related molecules by systematically modifying the parent structure. By analyzing the relationship between the structural features of these derivatives and their predicted properties, it would be possible to design new molecules with desired characteristics.
Chemical Transformations, Derivatization, and Analog Synthesis Based on 3 Amino 2 Methylpentan 2 Ol Hydrochloride
Synthesis of Novel Derivatives and Analogs with Modified Functional Groups
The presence of both an amino and a hydroxyl group in 3-Amino-2-methylpentan-2-ol (B7904710) allows for a wide range of derivatization reactions to modify its functional groups and synthesize novel analogs. The steric hindrance around the tertiary alcohol and the adjacent chiral center can influence the regioselectivity and stereoselectivity of these transformations.
N-Acylation: The primary amino group can be readily acylated using various acylating agents such as acid chlorides, anhydrides, or carboxylic acids activated with coupling agents. This reaction leads to the formation of amide derivatives. The choice of acylating agent and reaction conditions can be tailored to introduce a wide variety of substituents, thereby modifying the compound's lipophilicity, polarity, and biological activity. For instance, reaction with acetyl chloride in the presence of a base like triethylamine (B128534) would yield the corresponding N-acetyl derivative.
N-Alkylation: The amino group can also undergo alkylation to produce secondary or tertiary amines. Reductive amination with aldehydes or ketones in the presence of a reducing agent like sodium borohydride (B1222165) is a common method for controlled mono- or di-alkylation. Direct alkylation with alkyl halides can be more challenging to control and may lead to over-alkylation. The "hydrogen-borrowing" or "hydrogen autotransfer" methodology, which uses alcohols as alkylating agents catalyzed by transition metals, offers a greener alternative for N-alkylation nih.gov.
O-Alkylation and Esterification: The tertiary hydroxyl group is sterically hindered, which can make its derivatization more challenging compared to a primary or secondary alcohol. However, under appropriate conditions, O-alkylation to form ethers and esterification to form esters are feasible. O-alkylation can be achieved using alkyl halides in the presence of a strong base, such as sodium hydride, to first generate the alkoxide. Esterification of sterically hindered tertiary alcohols can be accomplished using highly reactive acylating agents like acid chlorides or anhydrides, often in the presence of a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP) researchgate.net. Fischer esterification, which involves reacting the alcohol with a carboxylic acid under acidic catalysis, is generally not effective for tertiary alcohols due to the risk of elimination wikipedia.org.
Table 1: Potential Derivatization Reactions of 3-Amino-2-methylpentan-2-ol This table is interactive. You can sort and filter the data by clicking on the column headers.
| Reaction Type | Reagents and Conditions | Expected Product |
|---|---|---|
| N-Acylation | Acetyl chloride, triethylamine, dichloromethane | N-(2-hydroxy-2-methylpentan-3-yl)acetamide |
| N-Alkylation | Benzaldehyde, sodium triacetoxyborohydride, dichloromethane | 3-(Benzylamino)-2-methylpentan-2-ol |
| O-Alkylation | Methyl iodide, sodium hydride, tetrahydrofuran (B95107) | 3-Amino-2-methoxy-2-methylpentane |
| Esterification | Acetic anhydride, 4-DMAP, pyridine | 3-Amino-2-methylpentan-2-yl acetate |
Investigation of Structure-Reactivity Relationships within the Family of Amino Alcohol Derivatives
The reactivity of 3-Amino-2-methylpentan-2-ol and its derivatives is significantly influenced by its structural features, particularly the steric hindrance around the tertiary alcohol and the adjacent stereocenter. Understanding these structure-reactivity relationships is crucial for designing efficient synthetic routes and predicting the chemical behavior of its analogs.
The gem-dimethyl group at the C2 position, along with the ethyl group at C3, creates a sterically crowded environment. This steric bulk can hinder the approach of reagents to both the hydroxyl and amino groups. For instance, the rate of N-acylation might be slower compared to less hindered primary amines researchgate.net. Similarly, the esterification of the tertiary hydroxyl group is expected to be significantly slower than that of a primary or secondary alcohol researchgate.net.
The relative reactivity of the amino and hydroxyl groups can be controlled by the choice of reagents and reaction conditions. In general, the amino group is more nucleophilic than the hydroxyl group, so reactions with electrophiles will preferentially occur at the nitrogen atom under neutral or basic conditions. However, under acidic conditions, the amino group is protonated to form an ammonium (B1175870) salt, which deactivates it towards electrophilic attack. This allows for selective reactions at the hydroxyl group nih.gov.
Kinetic resolution of racemic mixtures of similar amino alcohols has been achieved through enantioselective acylation or other derivatization reactions, often employing chiral catalysts researchgate.netresearchgate.net. The stereocenter at the C3 position in 3-Amino-2-methylpentan-2-ol suggests that diastereoselective reactions could be possible when reacting with chiral reagents, leading to the formation of diastereomeric products with potentially different physical and biological properties.
Preparation of Macrocyclic, Polymeric, and Supramolecular Structures Incorporating the Amino Alcohol Moiety
The bifunctional nature of 3-Amino-2-methylpentan-2-ol makes it a valuable monomer for the synthesis of larger and more complex molecular architectures such as macrocycles, polymers, and supramolecular assemblies.
Macrocycles: Amino alcohols can be incorporated into macrocyclic structures, such as crown ethers and cyclodepsipeptides tdl.orgnih.govacs.org. For example, the amino and hydroxyl groups can be linked to other bifunctional molecules to form large rings. The synthesis of aza-crown ethers often involves the reaction of diamines or amino alcohols with dihalides or ditosylates nih.gov. The resulting macrocycles can act as host molecules for ions or small neutral guests.
Polymers: 3-Amino-2-methylpentan-2-ol can be used as a monomer in polymerization reactions to create polyamides, polyesters, and poly(ester-amide)s researchgate.netnih.govrsc.orgbritannica.com. For instance, polycondensation of the amino alcohol with a dicarboxylic acid would lead to a poly(ester-amide). The properties of the resulting polymer, such as its thermal stability, solubility, and biodegradability, can be tuned by the choice of the co-monomer. The steric hindrance of the tertiary alcohol may influence the polymerization process and the properties of the final polymer.
Supramolecular Structures: The ability of the amino and hydroxyl groups to form hydrogen bonds allows molecules of 3-Amino-2-methylpentan-2-ol and its derivatives to self-assemble into ordered supramolecular structures nih.govnih.govresearchgate.netresearchgate.net. These non-covalent interactions can lead to the formation of gels, liquid crystals, or other organized assemblies. The specific nature of the self-assembled structure will depend on the molecular structure of the derivative and the surrounding environment (e.g., solvent, temperature).
Coordination Chemistry of 3-Amino-2-methylpentan-2-ol Hydrochloride with Metal Centers for Non-Biological Applications
The amino and hydroxyl groups of 3-Amino-2-methylpentan-2-ol can act as ligands, coordinating to a variety of metal centers to form metal complexes. The coordination chemistry of amino alcohols is a rich field with applications in catalysis, materials science, and analytical chemistry alfa-chemistry.com.
As a bidentate ligand, 3-Amino-2-methylpentan-2-ol can form a chelate ring with a metal ion, with the nitrogen and oxygen atoms acting as the donor atoms. The stability of the resulting complex will depend on the nature of the metal ion, the solvent, and the pH of the solution. The steric bulk of the ligand can influence the coordination geometry and the number of ligands that can coordinate to a single metal center.
Amino alcohol-metal complexes have been investigated for a range of non-biological applications:
Catalysis: Chiral amino alcohol ligands are widely used in asymmetric catalysis to induce enantioselectivity in chemical reactions nih.govresearchgate.netglobethesis.comrsc.orgmdpi.comacs.org. Metal complexes of 3-Amino-2-methylpentan-2-ol could potentially be used as catalysts for reactions such as asymmetric hydrogenation, oxidation, or carbon-carbon bond formation scirp.orgsemanticscholar.org.
Corrosion Inhibitors: Amino alcohols and their derivatives have been shown to be effective corrosion inhibitors for various metals and alloys scirp.orgbohrium.comresearchgate.netscientific.netcdnsciencepub.com. They can adsorb onto the metal surface and form a protective film that prevents corrosion. The specific structure of the amino alcohol can influence its effectiveness as a corrosion inhibitor.
Table 2: Potential Applications of Metal Complexes of 3-Amino-2-methylpentan-2-ol This table is interactive. You can sort and filter the data by clicking on the column headers.
| Application Area | Metal Center Examples | Potential Function |
|---|---|---|
| Asymmetric Catalysis | Ruthenium, Rhodium, Copper | Chiral ligand for enantioselective synthesis |
| Oxidation Catalysis | Vanadium, Molybdenum | Catalyst for selective oxidation of organic substrates |
| Corrosion Inhibition | Iron, Copper, Zinc | Formation of a protective layer on metal surfaces |
Broader Academic Implications and Future Research Trajectories for 3 Amino 2 Methylpentan 2 Ol Hydrochloride
Identification of Emerging Research Areas for Substituted Amino Alcohols in General Chemistry
The field of general chemistry is witnessing a surge of interest in substituted amino alcohols, driven by their versatile applications and intriguing chemical properties. These bifunctional molecules serve as crucial intermediates in a myriad of organic syntheses, including the construction of complex molecular architectures. scbt.com Emerging research is increasingly focused on several key areas where compounds like 3-Amino-2-methylpentan-2-ol (B7904710) hydrochloride could offer novel contributions.
One of the most prominent research avenues is the development of new catalytic systems. Chiral amino alcohols are well-established as highly effective ligands in asymmetric catalysis, facilitating the synthesis of enantiomerically pure compounds. alfa-chemistry.comwestlake.edu.cn The structural characteristics of 3-Amino-2-methylpentan-2-ol, particularly its tertiary alcohol and primary amine groups on a chiral backbone, make it a candidate for exploration as a novel ligand for a variety of metal-catalyzed reactions.
Furthermore, the application of amino alcohols in diversity-oriented synthesis is a rapidly expanding field. This strategy aims to generate large collections of structurally diverse small molecules for high-throughput screening in drug discovery and materials science. The unique scaffold of 3-Amino-2-methylpentan-2-ol could be leveraged to create novel molecular libraries with distinct three-dimensional shapes.
Finally, the development of green and sustainable chemical processes is a major focus of modern chemistry. Research into the use of amino alcohols in environmentally benign reactions, such as those conducted in water or under solvent-free conditions, is gaining traction. rsc.orguv.es The potential for 3-Amino-2-methylpentan-2-ol hydrochloride to participate in or catalyze such green reactions warrants further investigation.
Unexplored Reactivity Patterns and Undiscovered Synthetic Opportunities for this compound
The specific reactivity of this compound remains largely uncharted territory, presenting a fertile ground for fundamental chemical research. The interplay between the sterically hindered tertiary alcohol and the adjacent primary amino group is expected to give rise to unique reactivity patterns that differ from those of less substituted amino alcohols.
One area ripe for exploration is the selective functionalization of either the amino or the hydroxyl group. The development of orthogonal protection strategies would unlock a wide range of synthetic transformations, allowing for the stepwise elaboration of the molecule into more complex structures. Given the steric hindrance around the hydroxyl group, reactions that are sensitive to steric bulk may proceed with unexpected selectivity. For instance, enzymatic resolutions or sterically demanding reagents might favor reaction at the less hindered amino group.
The potential for intramolecular reactions is another intriguing aspect. Depending on the reaction conditions, the amino and hydroxyl groups could participate in cyclization reactions to form novel heterocyclic compounds, such as oxazolidines. The stereochemistry of the starting material would directly influence the stereochemical outcome of such cyclizations, providing a route to enantiomerically pure heterocyclic building blocks.
Furthermore, the application of modern synthetic methodologies to this compound could reveal novel transformations. For example, C-H activation or radical-mediated reactions could lead to the functionalization of the pentyl backbone in ways that are not achievable through traditional functional group transformations. nih.gov The development of such methods would significantly expand the synthetic utility of this and related amino alcohols.
Below is a table summarizing potential synthetic transformations for this compound:
| Reaction Type | Potential Reagents | Potential Products | Research Focus |
| N-Alkylation | Alkyl halides, Reductive amination | Secondary and tertiary amines | Selective functionalization |
| N-Acylation | Acyl chlorides, Anhydrides | Amides | Orthogonal protection |
| O-Alkylation | Alkyl halides (under basic conditions) | Ethers | Overcoming steric hindrance |
| O-Esterification | Acyl chlorides, Carboxylic acids (Fischer esterification) | Esters | Exploring reactivity of hindered alcohol |
| Cyclization | Aldehydes, Ketones | Oxazolidines | Synthesis of novel heterocycles |
| Oxidation | Mild oxidizing agents | Amino ketones | Exploring selective oxidation |
| Asymmetric Catalysis | Metal precursors (e.g., Ru, Rh, Ir) | Chiral products | Development of novel ligands |
Potential for Novel Applications in Materials Science and Green Chemistry (non-biological)
The dual functionality of amino alcohols makes them attractive building blocks for the synthesis of novel materials with tailored properties. scbt.comnih.gov While specific applications for this compound in this domain have yet to be reported, its structure suggests several promising avenues for research.
In polymer chemistry, amino alcohols can be incorporated into polymer backbones to introduce specific functionalities. For example, they can be used to synthesize poly(ester amide)s, a class of biodegradable elastomers with tunable mechanical properties. nih.gov The incorporation of 3-Amino-2-methylpentan-2-ol into such polymers could influence their thermal stability, hydrophilicity, and degradation profiles. The presence of both hydrogen-bond donating (amine and hydroxyl) and accepting (amine and hydroxyl) groups could lead to polymers with interesting self-assembly properties.
Amino alcohols can also be employed to functionalize the surfaces of materials, thereby modifying their properties. scbt.com For instance, they can be grafted onto the surface of nanoparticles to improve their dispersibility in various solvents or to introduce reactive sites for further modification. The amino group of 3-Amino-2-methylpentan-2-ol could be used to attach it to surfaces, while the hydroxyl group and the alkyl chain would be exposed, altering the surface energy and chemical reactivity.
In the realm of green chemistry, amino alcohols have been investigated as environmentally benign solvents and catalysts. Their ability to absorb carbon dioxide has led to their consideration as capture agents. alfa-chemistry.com Furthermore, their use as catalysts or ligands in aqueous media promotes the development of more sustainable chemical processes. rsc.org The potential of this compound in these green applications is an area that merits future investigation.
Critical Analysis of Gaps in the Current Academic Understanding and Future Research Questions for this compound
The most significant gap in the current academic understanding of this compound is the lack of fundamental research into its chemical and physical properties. While it is commercially available, there is a dearth of published studies detailing its reactivity, spectroscopic characterization, and crystallographic structure. This foundational knowledge is essential for any future application-oriented research.
This information deficit gives rise to a number of critical research questions that need to be addressed:
Synthesis and Stereochemical Control: What are the most efficient and stereoselective synthetic routes to 3-Amino-2-methylpentan-2-ol and its enantiomers? While general methods for amino alcohol synthesis exist, their application to this specific, sterically hindered target needs to be systematically investigated.
Conformational Analysis: What are the preferred solution-phase and solid-state conformations of this molecule? Understanding its three-dimensional structure is crucial for designing its applications, particularly in catalysis and molecular recognition.
Reactivity and Mechanism: How does the steric hindrance around the tertiary alcohol influence its reactivity compared to less substituted analogues? Mechanistic studies of its reactions would provide valuable insights into the interplay of steric and electronic effects.
Coordination Chemistry: How does 3-Amino-2-methylpentan-2-ol coordinate to different metal centers? A thorough investigation of its coordination chemistry is a prerequisite for its development as a chiral ligand in asymmetric catalysis. alfa-chemistry.com
Material Properties: What are the properties of polymers and other materials derived from this amino alcohol? Systematic studies are needed to correlate its molecular structure with the macroscopic properties of the resulting materials. nih.gov
Addressing these questions will not only fill the existing knowledge gap but also unlock the full potential of this compound as a valuable tool for chemical synthesis, catalysis, and materials science.
The following table outlines key areas for future research and their potential impact:
| Research Area | Key Questions | Potential Impact |
| Asymmetric Synthesis | Can efficient and scalable routes to enantiopure 3-Amino-2-methylpentan-2-ol be developed? | Access to novel chiral building blocks and ligands. |
| Catalysis | Can this compound serve as an effective ligand in asymmetric catalysis? What is its scope? | Development of new catalytic systems for stereoselective synthesis. |
| Polymer Chemistry | How does the incorporation of this monomer affect the properties of polymers like poly(ester amide)s? | Creation of new biodegradable materials with tailored properties. |
| Green Chemistry | Can this compound be used as a catalyst or reaction medium in environmentally friendly processes? | Contribution to the development of sustainable chemical technologies. |
| Computational Chemistry | What are the predicted reactivity and properties of this molecule? | Guidance for experimental design and interpretation of results. |
Q & A
Q. What are the recommended methods for synthesizing 3-Amino-2-methylpentan-2-ol hydrochloride with high purity?
Methodological Answer: Synthesis optimization typically involves:
- Stepwise reaction monitoring : Use thin-layer chromatography (TLC) or HPLC to track intermediate formation .
- Acid-base extraction : Purify the free amine precursor (3-amino-2-methylpentan-2-ol) via pH-controlled extraction before hydrochlorination .
- Recrystallization : Employ polar solvents (e.g., ethanol/water mixtures) to enhance crystallinity and remove impurities .
- Purity validation : Confirm purity (>98%) via HPLC with a C18 column and UV detection at 200-220 nm, referencing protocols for structurally similar amino alcohols .
Q. How can researchers characterize the structural integrity of this compound using spectroscopic techniques?
Methodological Answer:
- NMR analysis : Use - and -NMR to confirm the presence of the tertiary alcohol (-OH), methyl groups, and amine hydrochloride. Compare chemical shifts to analogous compounds (e.g., 2-amino-2-methylpropanol hydrochloride) .
- FT-IR spectroscopy : Identify key functional groups (e.g., N-H stretch at 2500-3000 cm, O-H stretch at 3200-3600 cm) .
- Mass spectrometry (MS) : Validate molecular weight (125.60 g/mol) via ESI-MS in positive ion mode .
Q. What are the critical parameters for developing a validated HPLC method for quantifying this compound in experimental matrices?
Methodological Answer:
- Column selection : Use a reversed-phase C18 column (150 mm × 4.6 mm, 5 µm) .
- Mobile phase : Optimize a gradient of methanol and phosphate buffer (pH 3.0-5.0) to improve peak resolution .
- Detection wavelength : Set UV detection at 207-210 nm for maximum absorbance .
- Validation criteria : Ensure linearity (R > 0.999), recovery (98-102%), and precision (RSD < 2%) per ICH guidelines .
Q. How should aqueous and non-aqueous stock solutions of this compound be prepared to ensure stability?
Methodological Answer:
- Aqueous solutions : Prepare in deionized water with 0.1 M HCl (pH 2-3) to prevent amine deprotonation. Store at 4°C for ≤72 hours .
- Non-aqueous solutions : Use anhydrous DMSO or ethanol, and store under nitrogen to minimize hygroscopic degradation .
Advanced Research Questions
Q. What strategies are effective in resolving contradictory solubility data reported for this compound in different solvent systems?
Methodological Answer:
- Phase solubility studies : Conduct systematic titrations in binary solvent systems (e.g., water/ethanol, water/DMSO) at 25°C and 37°C .
- Hansen solubility parameters : Calculate HSP values to predict solubility in untested solvents .
- Controlled crystallization : Compare polymorphic forms via XRPD to rule out solvent-dependent crystal packing .
Q. How can researchers design degradation studies to identify major decomposition products under thermal stress?
Methodological Answer:
Q. What experimental approaches are recommended for investigating chiral inversion mechanisms in this β-amino alcohol hydrochloride?
Methodological Answer:
- Chiral HPLC : Separate enantiomers using a Chiralpak AD-H column and polar organic mobile phase (e.g., hexane/isopropanol) .
- Circular dichroism (CD) : Track optical activity changes during racemization in buffered solutions (pH 7.4) .
- Isotopic labeling : Use - or -labeled analogs to study proton transfer kinetics .
Q. How should contradictory biological activity data from cell-based vs. enzyme inhibition assays be analyzed?
Methodological Answer:
- Assay standardization : Normalize activity data to internal controls (e.g., reference inhibitors in enzyme assays) .
- Membrane permeability studies : Measure cellular uptake via LC-MS to correlate intracellular concentration with observed activity discrepancies .
- Molecular docking : Compare binding affinities to enzyme active sites vs. cell membrane receptors .
Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
